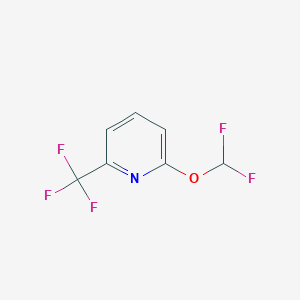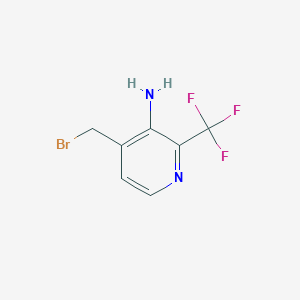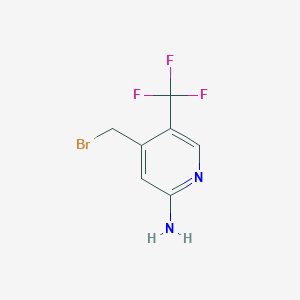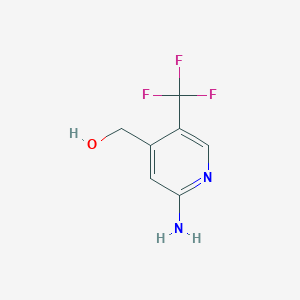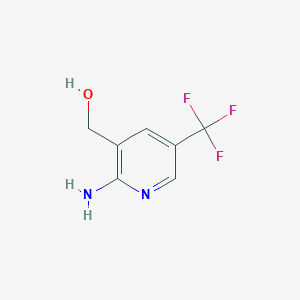
(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid
説明
The compound “(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid” is a chemical with the formula C21H28BNO5 and a molecular weight of 385.26 . It is used in the synthesis of various derivatives and has been utilized for the fluorescent detection of saccharides due to the ability of boronic acids to reversibly bind diol functional groups .
Chemical Reactions Analysis
This compound is used as a building block in cross-coupling reactions, such as the synthesis of tetracycline derivatives . Boronic acids, such as this compound, have been utilized for the fluorescent detection of saccharides .科学的研究の応用
Catalysis in Organic Synthesis : N-tert-butoxycarbonylation of amines, an important process in peptide synthesis, can be catalyzed efficiently using heteropoly acids. This method offers advantages such as short reaction times and high yields, and is environmentally benign (Heydari et al., 2007).
Inhibition of Enzymes : Certain derivatives of tert-butoxycarbonyl (Boc) protected amino acids can act as potent inhibitors of enzymes like L-aromatic amino acid decarboxylase. This is significant for understanding enzyme function and potential therapeutic applications (Ahmad et al., 1992).
Chemical Synthesis and Structure Analysis : The synthesis and structure of oxoindole-linked α-alkoxy-β-amino acid derivatives involving tert-butoxycarbonyl groups have been studied, revealing insights into the stereochemistry and hydrogen bonding in these compounds (Ravikumar et al., 2015).
Solid-Phase Peptide Synthesis : tert-butoxycarbonyl protected amino acids are used in solid-phase peptide synthesis due to their stability and resistance to various chemical conditions. This makes them suitable for synthesizing complex peptides (Gaehde & Matsueda, 1981).
Pharmaceutical Synthesis : In the field of drug development, the tert-butoxycarbonyl group is utilized in the synthesis of complex molecules such as HIV protease inhibitors, demonstrating its utility in the creation of therapeutically relevant compounds (Xu et al., 2002).
Safety and Hazards
作用機序
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon–carbon bond formation. The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
Phenylboronic acid, a similar compound, is known to be soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is used in organic synthesis to construct and functionalize carbonyl compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is known to be successful due to a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .
特性
IUPAC Name |
[4-[1-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO5/c1-15(17-8-10-18(11-9-17)22(25)26)23(20(24)28-21(2,3)4)14-16-6-12-19(27-5)13-7-16/h6-13,15,25-26H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXAUDGPIUILAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(CC2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)

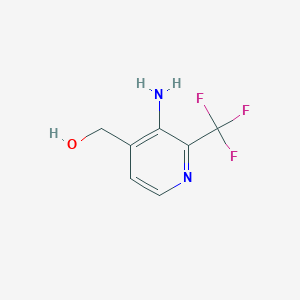
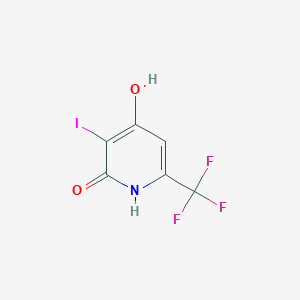
![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)
